Dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound belonging to the 1,4-dihydropyridine (DHP) class. DHPs are known for their calcium channel antagonist activity and are widely studied for their potential applications in treating cardiovascular diseases and other conditions. This particular DHP derivative is of research interest due to its potential anticonvulsant properties and its structure-activity relationship within a series of similar compounds. []
The synthesis of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate was achieved using the Hantzsch 1,4-dihydropyridine reaction. [] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. While the specific details of the reaction conditions and reagents used for this specific compound are not provided in the analyzed papers, the Hantzsch synthesis is a widely utilized method for synthesizing a variety of 1,4-dihydropyridine derivatives.
The molecular structure of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate consists of a central 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-benzodioxole moiety and at the 1-position with a 2-(4-chlorophenyl)ethyl group. The 3 and 5 positions of the dihydropyridine ring are occupied by methyl carboxylate groups. [] The presence of these specific substituents contributes to the compound's lipophilicity and its potential interaction with biological targets, as discussed in the structure-activity relationship analysis. []
Dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate is characterized as a lipophilic compound. Its lipophilicity is evidenced by its high n-octanol/aqueous phosphate buffer (pH = 7.4) partition coefficient (Kp) ranging from 121–424 relative to the reference drug nimodipine (Kp = 187). [] The lipophilic nature of this compound influences its ability to cross biological membranes and potentially reach its target sites within the body.
The primary scientific application of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, as highlighted in the provided research, is in the investigation of its anticonvulsant activity. [] Studies have assessed its effectiveness in protecting against seizures induced by metrazol and maximal electroshock in mice. [] While not highly effective against metrazol-induced seizures, it showed modest efficacy in the maximal electroshock model. [] This research contributes to the understanding of structure-activity relationships within a series of substituted 1,4-dihydropyridines and provides insights for designing potentially more potent anticonvulsant agents.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9